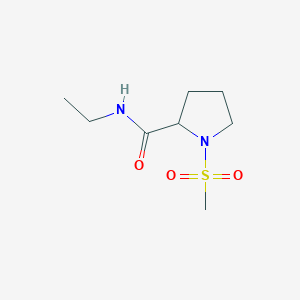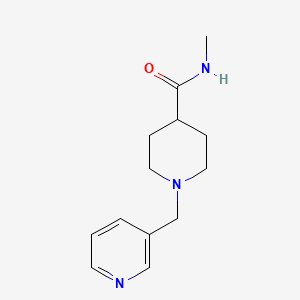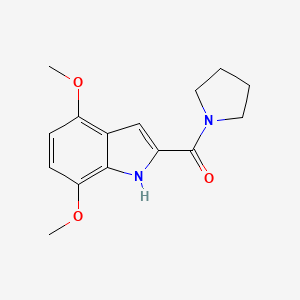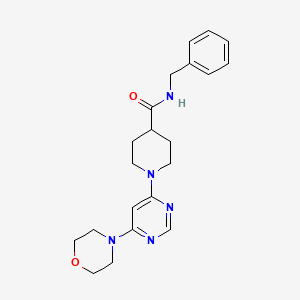methanone](/img/structure/B7548786.png)
[4-(4-Methoxyphenyl)piperazino](8-methylimidazo[1,2-A]pyridin-2-YL)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)piperazinomethanone: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and an imidazo[1,2-A]pyridine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)piperazinomethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-A]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-A]pyridine core.
Substitution with Piperazine: The imidazo[1,2-A]pyridine core is then reacted with piperazine in the presence of a suitable catalyst to introduce the piperazine ring.
Methoxyphenyl Substitution: Finally, the piperazine ring is substituted with a methoxyphenyl group using electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)piperazinomethanone: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Methoxyphenyl)piperazinomethanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)piperazinomethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)piperazinomethanone: can be compared with similar compounds such as:
4-Aminoantipyrine: Known for its use in biochemical assays and as an analgesic.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds and as a precursor in pharmaceutical applications.
Allylamine: A simple unsaturated amine used in the production of polymers and as a building block in organic synthesis.
The uniqueness of 4-(4-Methoxyphenyl)piperazinomethanone lies in its combined structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(8-methylimidazo[1,2-a]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15-4-3-9-24-14-18(21-19(15)24)20(25)23-12-10-22(11-13-23)16-5-7-17(26-2)8-6-16/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMCWLNCMINBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7548713.png)
![N-{1-Oxo-1-[4-(pyridin-2-YL)piperazin-1-YL]propan-2-YL}cyclobutanecarboxamide](/img/structure/B7548725.png)
methanone](/img/structure/B7548728.png)

![N-(4-Acetamidophenyl)-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxamide](/img/structure/B7548745.png)




![1-[3-(Propionylamino)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7548787.png)

![N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7548811.png)

